molecular formula C14H19NO3 B4431131 N-(1-ethylpropyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide

N-(1-ethylpropyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide

Cat. No. B4431131
M. Wt: 249.30 g/mol
InChI Key: VVEOQWBBOXOFSL-UHFFFAOYSA-N
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Description

"N-(1-ethylpropyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide" is a chemical compound that falls under the category of benzodioxine derivatives. These compounds are of interest in medicinal chemistry due to their diverse biological activities. The focus on this specific compound stems from its potential therapeutic applications and unique chemical properties.

Synthesis Analysis

The synthesis of benzodioxine derivatives, including "this compound," often involves the cyclization of appropriate precursors in the presence of catalysts or under specific reaction conditions. A notable example includes the synthesis of related benzodioxine carboxamide compounds through reactions that involve nucleophilic substitution and ring closure mechanisms, demonstrating the synthetic routes employed in creating benzodioxine derivatives (Bozzo et al., 2003).

Mechanism of Action

Target of Action

N-(1-ethylpropyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide, also known as Pendimethalin, is a selective herbicide . It is primarily used to control most annual grasses and certain broadleaf weeds . The primary targets of Pendimethalin are these unwanted plants that compete with crops for resources.

Mode of Action

Pendimethalin works by inhibiting plant cell division and cell wall formation . This disruption in the normal growth processes of the target plants leads to their eventual death, thereby controlling the spread of weeds in the treated area.

Biochemical Pathways

The biochemical pathway of Pendimethalin involves several transformation steps . These include:

These transformations lead to the production of various metabolites, predominantly glucuronide conjugates .

Pharmacokinetics

In terms of absorption, distribution, metabolism, and excretion (ADME), orally administered Pendimethalin is more than 57% absorbed from the gastrointestinal tract and rapidly excreted . About 70% of the radioactivity is excreted in the feces and about 20% in the urine within 24 hours post-treatment . After 96 hours, the residual radioactivity in the soft tissues accounted for 0.2% of the radioactive dose .

Result of Action

The result of Pendimethalin’s action is the effective control of unwanted plants. By inhibiting cell division and cell wall formation, Pendimethalin prevents the growth of these plants, leading to their death . This helps in maintaining the health and productivity of the desired crops.

Action Environment

The action of Pendimethalin can be influenced by various environmental factors. For instance, it has been found to be sensitive to different wavelengths of UV light in water and soil-water suspension . Additionally, its persistence in the environment and potential for particle-bound transport have been noted . Understanding these factors is crucial for optimizing the use of Pendimethalin and minimizing its potential impact on non-target organisms and the environment.

properties

IUPAC Name

N-pentan-3-yl-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c1-3-11(4-2)15-14(16)10-5-6-12-13(9-10)18-8-7-17-12/h5-6,9,11H,3-4,7-8H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVEOQWBBOXOFSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)NC(=O)C1=CC2=C(C=C1)OCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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